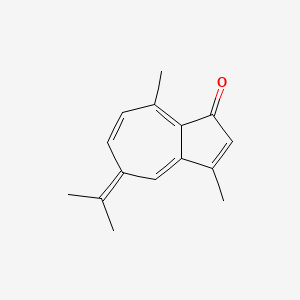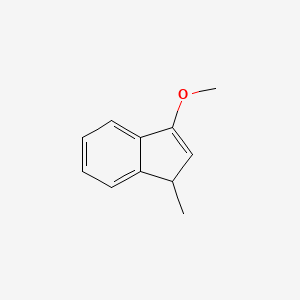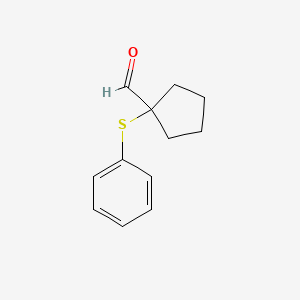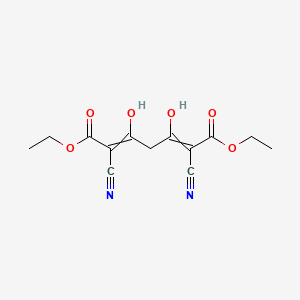
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with cyanoacetic acid under basic conditions, followed by a series of condensation and hydrolysis reactions to introduce the cyano and hydroxy groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is effective for reducing cyano groups.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can react with the ester groups under basic conditions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols or ethers.
Scientific Research Applications
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds with biological macromolecules, while the hydroxy groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate: Similar in having hydroxy and ester groups but differs in the presence of iodine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Shares the cyano groups but has a quinone structure instead of an ester.
Uniqueness
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is unique due to its combination of cyano, hydroxy, and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic and applied chemistry.
Properties
CAS No. |
116161-63-8 |
|---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate |
InChI |
InChI=1S/C13H14N2O6/c1-3-20-12(18)8(6-14)10(16)5-11(17)9(7-15)13(19)21-4-2/h16-17H,3-5H2,1-2H3 |
InChI Key |
PDCPNXWCQFQAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(CC(=C(C#N)C(=O)OCC)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


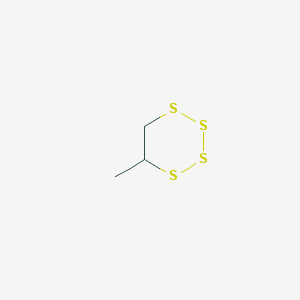
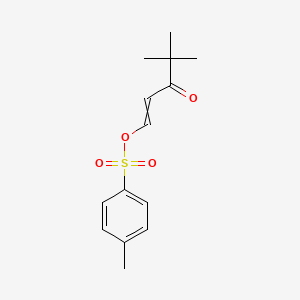
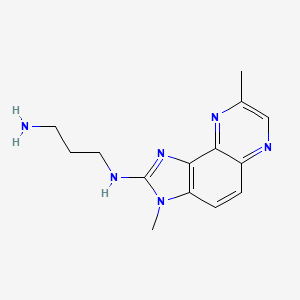
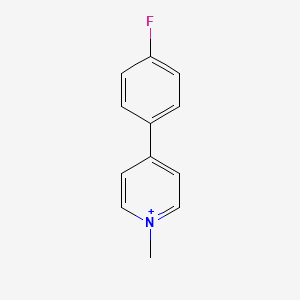
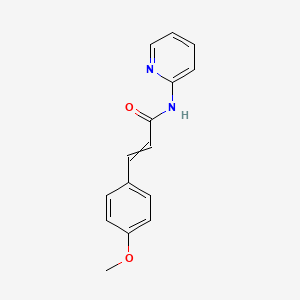
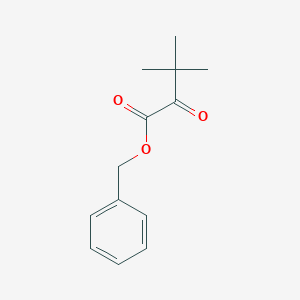
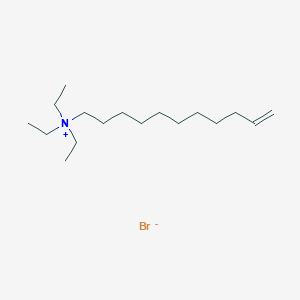

![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
